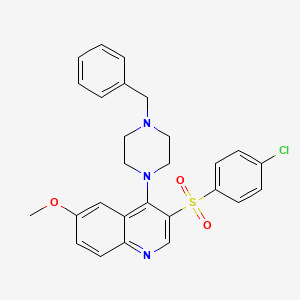

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline

Description

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonyl-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O3S/c1-34-22-9-12-25-24(17-22)27(26(18-29-25)35(32,33)23-10-7-21(28)8-11-23)31-15-13-30(14-16-31)19-20-5-3-2-4-6-20/h2-12,17-18H,13-16,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVOSUBFWWSLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Cinnoline Derivatives ()

The cinnoline analogs described in , such as 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b), share the benzylpiperazine moiety but differ in their core heterocycle (cinnoline vs. quinoline) and substituent patterns. Key distinctions include:

- Core Heterocycle: Quinoline (two fused six-membered rings) vs. cinnoline (one six-membered and one five-membered ring). This difference impacts aromaticity, electron distribution, and binding affinity to biological targets.

- Synthetic Yields: The target compound’s synthesis likely involves sulfonation and nucleophilic substitution steps, whereas cinnoline derivatives in were synthesized via cyclization of phenylpiperazine precursors, achieving yields of 50–75% .

Comparison with Anti-Malarial Quinoline Derivatives ()

Enantiomerically pure amino-alcohol quinolines, such as (S)-pentyl and (S)-heptyl derivatives, exhibit potent anti-malarial activity via mechanisms distinct from the target compound. Key differences include:

- Functional Groups: The amino-alcohol side chain in compounds confers synergistic activity with dihydroartemisinin (DHA), whereas the 4-chlorobenzenesulfonyl group in the target compound may favor different target interactions (e.g., enzyme inhibition).

- Potency and Safety: The (S)-quinoline derivatives in are threefold more potent than mefloquine (MQ) and have a tenfold higher safety margin in hemolytic assays. The target compound’s safety profile remains uncharacterized but may benefit from reduced neurotoxicity due to the absence of amino-alcohol motifs .

Comparison with Piperazine-Containing Triazole Derivatives (–4)

Compounds like 3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)]methyl]-4-ethyl-1H-1,2,4-triazole-5(4H)-thione () highlight structural diversity in piperazine-containing scaffolds:

- Heterocyclic Core: Triazole-thione vs. quinoline. Triazole derivatives often exhibit enhanced metabolic stability and metal-binding capacity.

- Substituent Flexibility : The adamantane and ethyl groups in compounds improve lipophilicity and CNS penetration, whereas the target compound’s sulfonyl and methoxy groups may favor solubility and target specificity .

Data Tables: Key Properties and Activities

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

Biological Activity

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline is a synthetic organic compound belonging to the quinoline class, characterized by its complex structure that integrates various functional groups. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a therapeutic agent in oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonyl-6-methoxyquinoline

- Molecular Formula : C26H26ClN3O2S

- CAS Number : 908010-10-6

Synthesis Methodology

The synthesis typically involves multi-step organic reactions:

- Formation of the quinoline core : Utilizing the Skraup synthesis method.

- Introduction of the methoxy group : Achieved through methylation reactions.

- Attachment of the piperazine moiety : Involves nucleophilic substitution reactions with suitable leaving groups.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cell signaling pathways critical for cancer proliferation and neuropharmacological effects.

Anticancer Activity

In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of colorectal cancer cells (SW480 and HCT116) with IC50 values as low as 0.12 µM .

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | 2 |

| HCT116 | 0.12 |

Neuropharmacological Effects

The benzylpiperazine component suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction profile indicates possible applications in treating neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds structurally related to this compound:

- Antibacterial Activity : Research indicates moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with potential applications in treating bacterial infections .

- Enzyme Inhibition : The compound has demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease and urolithiasis .

- Binding Studies : Fluorescence measurements have shown significant binding interactions with bovine serum albumin (BSA), suggesting good bioavailability and stability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.